molecular formula C10H7ClF2O3 B3023946 4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid CAS No. 951891-43-3

4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid

Cat. No.: B3023946
CAS No.: 951891-43-3
M. Wt: 248.61 g/mol
InChI Key: JKYDAZSXKZCZNM-UHFFFAOYSA-N
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Description

4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid is a chemical compound that features a chlorinated and difluorinated phenyl ring attached to a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid typically involves multiple steps starting from commercially available precursorsThe reaction conditions often include the use of reagents such as thionyl chloride, fluorinating agents, and oxidizing agents like sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,5-difluorobenzoic acid
  • 2-Chloro-4,5-difluorophenylacetic acid
  • 2-Chloro-4,5-difluorophenylpropionic acid

Uniqueness

4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring, along with the butyric acid moiety, makes it a versatile intermediate for various applications.

Properties

IUPAC Name

4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2O3/c11-6-4-8(13)7(12)3-5(6)9(14)1-2-10(15)16/h3-4H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYDAZSXKZCZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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